4-Ethoxy-5-methoxy-2-nitrophenol
Description
4-Ethoxy-5-methoxy-2-nitrophenol is a nitrophenol derivative featuring ethoxy (–OCH₂CH₃), methoxy (–OCH₃), and nitro (–NO₂) substituents at positions 4, 5, and 2, respectively, on the aromatic ring. This compound’s structure suggests significant electronic effects due to the electron-withdrawing nitro group and electron-donating alkoxy substituents, which may influence its solubility, stability, and reactivity.
Properties
CAS No. |
102871-29-4 |
|---|---|
Molecular Formula |
C9H11NO5 |
Molecular Weight |
213.189 |
IUPAC Name |
4-ethoxy-5-methoxy-2-nitrophenol |
InChI |
InChI=1S/C9H11NO5/c1-3-15-9-4-6(10(12)13)7(11)5-8(9)14-2/h4-5,11H,3H2,1-2H3 |
InChI Key |
QNCNHXOAGMIKID-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)[N+](=O)[O-])O)OC |
Synonyms |
Phenol, 4-ethoxy-5-methoxy-2-nitro- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences:
- 5-Methoxy-2-nitrophenol (): Lacks the ethoxy group at position 4, reducing steric bulk and lipophilicity. Its applications include organic synthesis intermediates and dye research .
- 2-Nitroanisole (4-Nitrophenol methyl ether, ): Features a methoxy group at position 2 and nitro at position 4. The absence of ethoxy and additional methoxy substituents simplifies its electronic profile, making it a standard nitroaromatic model compound .
- This substitution may alter solubility and biological activity .
Physicochemical Properties
*Inferred from alkoxy groups’ hydrophobicity and nitro group’s polarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
